molecular formula C8H14O4 B038623 (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate CAS No. 112031-10-4

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

Cat. No. B038623
M. Wt: 174.19 g/mol
InChI Key: AEMMCWMMNLSHFT-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate involves various chemical routes, often including the formation of dioxolane rings as key intermediates. For example, the photochemical addition of cis- or trans-2,4-dimethyl-1,3-dioxolane to methyl acrylate leads to a mixture of geometrically isomeric products, showcasing the synthetic versatility of dioxolane derivatives (Kobayashi & Simamura, 1973).

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate has been extensively studied. X-ray diffraction techniques have been pivotal in determining the crystal and molecular structures of these compounds, revealing intricate details about their configuration and stereochemistry. For instance, the molecular and solid-state structures of certain dioxolane derivatives have been characterized, providing insights into their geometrical arrangements and intermolecular interactions (Jagadeesan et al., 2013).

Chemical Reactions and Properties

Dioxolane derivatives exhibit a range of chemical reactions and properties, influenced by their unique structural features. The reactivity and stereochemistry of the 1,3-dioxolan-2-yl radical, for example, have been demonstrated through photochemical additions, highlighting the pyramidal structure of the radical center involved in these reactions (Kobayashi & Simamura, 1973).

Scientific Research Applications

Chemical Modifications of Biopolymers

Research into the chemical modification of xylan, a biopolymer, suggests the potential for creating biopolymer ethers and esters with specific properties. For instance, the synthesis of novel xylan esters through the conversion of hemicellulose with various acids and activating agents demonstrates the versatility of chemical modifications in producing materials with tailored functionalities. These xylan derivatives, particularly esters, may form nanoparticles suitable for drug delivery applications, showcasing a direct application of chemical synthesis techniques in biomedical engineering and pharmaceuticals (Petzold-Welcke et al., 2014).

Green Chemistry for Natural Product Extraction

The exploration of 2-methyloxolane (2-MeOx) as a sustainable, bio-based solvent highlights the shift towards environmentally friendly alternatives in the extraction of natural products. This solvent's efficiency in extracting lipophilic compounds, along with its favorable toxicological profile and reduced environmental impact, exemplifies green chemistry's role in enhancing the sustainability of chemical processes. Such innovations are crucial in the food and pharmaceutical industries, where solvent choice impacts both safety and ecological footprint (Rapinel et al., 2020).

Drug Synthesis Methodologies

The review on the synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, underlines the importance of stereoselective synthesis in pharmaceutical production. The discussion covers various synthetic methods, highlighting the significance of choosing the right synthetic route for achieving desired purity and activity levels in drug compounds. This area of research is critical for developing effective medications with minimal side effects, demonstrating the chemical compound's role in facilitating advanced drug synthesis techniques (Saeed et al., 2017).

properties

IUPAC Name

methyl 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMMCWMMNLSHFT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

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